molecular formula C11H19N3 B13079320 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B13079320
M. Wt: 193.29 g/mol
InChI Key: DSUFAICRHCNALR-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate groups to yield the desired pyrazole derivative.

    Substitution Reactions: The introduction of the dimethyl and methylcyclopentyl groups can be achieved through substitution reactions. For instance, the methylcyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using methylcyclopentyl chloride and a Lewis acid catalyst.

    Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the substituted pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazole: Lacks the amine group, resulting in different chemical properties and reactivity.

    1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group, leading to different biological activities.

Uniqueness

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and methylcyclopentyl groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2,4-dimethyl-5-(2-methylcyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-7-5-4-6-9(7)10-8(2)11(12)14(3)13-10/h7,9H,4-6,12H2,1-3H3

InChI Key

DSUFAICRHCNALR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1C2=NN(C(=C2C)N)C

Origin of Product

United States

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